9-Tert-butyl 3-methyl 9-azabicyclo[3.3.1]nonane-3,9-dicarboxylate
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Overview
Description
9-Tert-butyl 3-methyl 9-azabicyclo[331]nonane-3,9-dicarboxylate is a bicyclic compound with a unique structure that includes a tert-butyl group and two carboxylate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Tert-butyl 3-methyl 9-azabicyclo[3.3.1]nonane-3,9-dicarboxylate typically involves the reaction of appropriate bicyclic precursors with tert-butyl and methyl groups under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would include rigorous purification steps such as recrystallization or chromatography to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
9-Tert-butyl 3-methyl 9-azabicyclo[3.3.1]nonane-3,9-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the carboxylate groups to alcohols.
Common Reagents and Conditions
Common reagents used in these
Properties
Molecular Formula |
C15H25NO4 |
---|---|
Molecular Weight |
283.36 g/mol |
IUPAC Name |
9-O-tert-butyl 3-O-methyl 9-azabicyclo[3.3.1]nonane-3,9-dicarboxylate |
InChI |
InChI=1S/C15H25NO4/c1-15(2,3)20-14(18)16-11-6-5-7-12(16)9-10(8-11)13(17)19-4/h10-12H,5-9H2,1-4H3 |
InChI Key |
DCSOBZDSSIASGV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCCC1CC(C2)C(=O)OC |
Origin of Product |
United States |
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